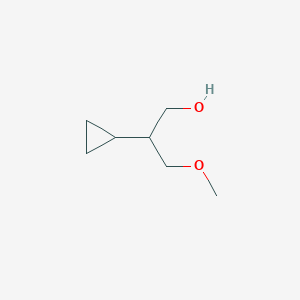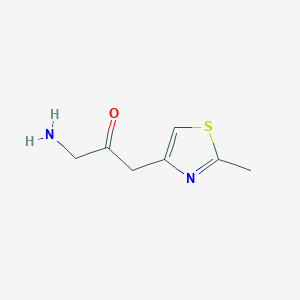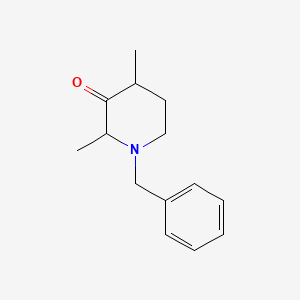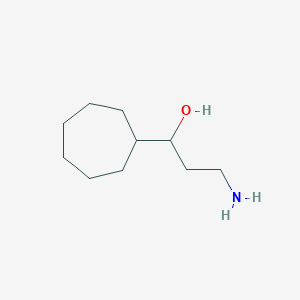
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This method allows for the synthesis of 2-substituted benzoxazin-4-one derivatives under mild conditions and with high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of cyclodehydration reactions and the use of efficient cyclizing agents like cyanuric chloride and dimethylformamide can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinones, and various substituted benzoxazinones.
Aplicaciones Científicas De Investigación
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of fungicidal agents and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing its activity. The compound’s structure allows it to form hydrogen bonds and π–π interactions with biological targets, enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of oxygen and exhibit similar biological activities.
Quinazolinones: These are structurally related and share similar synthetic routes and applications.
Benzoxazinones: Other derivatives of benzoxazinones also exhibit diverse biological activities.
Uniqueness
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
7-methyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-7-5-12-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) |
Clave InChI |
LMJAFLGFYGGSNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(COC(=O)N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13165055.png)





![5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13165082.png)


![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)

![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)


